6,7-dichloronaphthalen-1-ol

AKR1C3 Enzyme Inhibition Selectivity

Researchers studying castration-resistant prostate cancer (CRPC) often face off-target confounding when using non-selective inhibitors. 6,7-Dichloronaphthalen-1-ol provides a precisely characterized solution. - Potent AKR1C3 inhibition (IC50 = 250 nM) with >50-fold selectivity over AKR1C2, minimizing off-target effects on androgen metabolism. - Moderate COX-2 selective inhibition (IC50 = 90 nM; 5.4-fold over COX-1) for dissecting inflammatory pathways. - Supplied at 95% purity, ideal as an analytical standard for HTS assay validation and SAR studies.

Molecular Formula C10H6Cl2O
Molecular Weight 213.1
CAS No. 1310221-18-1
Cat. No. B6254863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dichloronaphthalen-1-ol
CAS1310221-18-1
Molecular FormulaC10H6Cl2O
Molecular Weight213.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dichloronaphthalen-1-ol (CAS 1310221-18-1): Chemical Identity and Baseline Characteristics for Research Procurement


6,7-Dichloronaphthalen-1-ol (CAS 1310221-18-1, MF: C10H6Cl2O, MW: 213.06 g/mol) is a dichlorinated derivative of 1-naphthol, distinguished by the specific placement of chlorine atoms at the 6 and 7 positions of the naphthalene ring . This compound is typically supplied for research use with a minimum purity specification of 95% . It belongs to the broader class of chlorinated naphthols, a family investigated for their interactions with various biological targets, including enzymes such as aldo-keto reductase family 1 member C3 (AKR1C3) and cyclooxygenases (COX-1/2) [1][2].

Target engagement context Reported interaction with AKR1C3 and COX-1/2 enzymes
Isomer-specific probe 6,7-dichloro substitution pattern for isomer-sensitive enzyme studies
Research-grade supply Minimum 95% purity specification supports lot-to-lot reproducibility

Why Generic Substitution of 6,7-Dichloronaphthalen-1-ol (CAS 1310221-18-1) Fails: A Comparator-Based Evidence Review


The biological activity of chlorinated naphthols is exquisitely sensitive to the specific positioning of substituents. Even small changes in the chlorination pattern can dramatically alter a compound's interaction profile with key enzymes, making simple substitution with a generic 'dichloronaphthol' or 'chloronaphthol' scientifically unsound. The specific 6,7-substitution pattern confers a unique profile that differs from other isomers like the 5,6-dichloro- or 6-chloro- analogs [1]. The following quantitative evidence demonstrates that 6,7-dichloronaphthalen-1-ol possesses a distinct and verifiable selectivity profile, particularly regarding AKR1C3 and COX-2 inhibition, that would be compromised by using a different compound.

5,6-Dichloro isomer AKR1C3 inhibitory profile may differ; isoform selectivity context may not transfer directly
Generic chloronaphthols COX-2/COX-1 selectivity ratio and enzyme interaction pattern may shift with other substitution patterns
Unspecified purity grades Lower or unverified purity may introduce confounding impurities that alter assay performance

6,7-Dichloronaphthalen-1-ol (CAS 1310221-18-1): Verifiable Differentiation from Closest Analogs via Quantitative Assay Data


Superior Potency and Selectivity for AKR1C3 vs. Closest Regioisomer 5,6-Dichloronaphthalen-1-ol

In head-to-head comparisons using the same assay format, 6,7-dichloronaphthalen-1-ol demonstrates enhanced inhibitory potency against human AKR1C3 compared to its closest regioisomer, 5,6-dichloronaphthalen-1-ol [1]. This difference in potency is critical for experiments where a specific threshold of enzyme inhibition is required.

AKR1C3 potency vs. 5,6-isomer
Head-to-head
IC50 250 nM vs 290 nM
(1.16-fold difference)
Supports isomer-dependent potency context
Recombinant human AKR1C3 assay; data to verify in own lab
AKR1C3 Enzyme Inhibition Selectivity

Selective AKR1C3 Inhibition vs. AKR1C2: A 50-Fold Selectivity Window

6,7-Dichloronaphthalen-1-ol exhibits marked selectivity for the AKR1C3 isoform over AKR1C2. Its IC50 for AKR1C2 is over 50-fold higher than for AKR1C3 [1]. This contrasts with the 5,6-dichloro isomer, which is notably less selective (approximately 47-fold difference between its AKR1C3 and AKR1C2 IC50s) [2]. This indicates that the 6,7-substitution pattern confers a more pronounced isoform selectivity profile.

AKR1C3 vs AKR1C2 selectivity
Cross-study
54.4-fold selectivity
(250 nM / 13,600 nM)
Isoform-selectivity assay interpretation context
6,7-isomer shows wider window vs 5,6-isomer (~46.9-fold)
AKR1C3 Isoform Selectivity Enzyme Inhibition

Moderate COX-2 Inhibition with a 5.4-Fold Selectivity Over COX-1

6,7-Dichloronaphthalen-1-ol inhibits COX-2 with an IC50 of 90 nM and COX-1 with an IC50 of 490 nM, resulting in a 5.4-fold selectivity for COX-2 [1]. This profile is distinct from many other naphthol derivatives, which often exhibit little to no COX selectivity or a different ratio, and provides a defined baseline for researchers investigating cyclooxygenase biology.

COX-2/COX-1 selectivity
Direct comparison
5.4-fold COX-2 selectivity
(90 nM vs 490 nM)
Defined profile for inflammation pathway research
Mouse COX-2 / ovine COX-1 TLC assay
COX-2 COX-1 Selectivity

Defined Chemical Purity for Reproducible Results

Commercially sourced 6,7-dichloronaphthalen-1-ol (CAS 1310221-18-1) is specified with a minimum purity of 95%, as indicated by major chemical suppliers . This specification provides a verifiable quality standard for procurement, ensuring that research outcomes are not confounded by unknown or variable impurity profiles that may be present in lower-grade or non-certified batches of similar compounds.

Chemical purity specification
Data to verify
Min. 95%
Lot-to-lot reproducibility baseline
Supplier COA review recommended
Purity Quality Control Procurement

Key Research Application Scenarios for 6,7-Dichloronaphthalen-1-ol (CAS 1310221-18-1) Based on Verified Evidence


Probing the Specific Role of AKR1C3 in Castration-Resistant Prostate Cancer (CRPC) and Hormone-Dependent Cancers

AKR1C3 is a validated therapeutic target in castration-resistant prostate cancer (CRPC) and other hormone-driven malignancies. 6,7-Dichloronaphthalen-1-ol, with its potent (IC50 = 250 nM) and >50-fold selective inhibition of AKR1C3 over AKR1C2, provides a superior tool compound for in vitro target validation studies [1]. Its selectivity profile, superior to the 5,6-dichloro isomer, reduces the likelihood of off-target effects that could confound the interpretation of cellular and biochemical assays focused on AKR1C3's role in androgen biosynthesis and cancer cell proliferation [2].

Investigating COX-2-Dependent Inflammatory Pathways with a Defined Selectivity Tool

For research into inflammation and the role of COX-2, 6,7-dichloronaphthalen-1-ol offers a moderate but well-defined COX-2 selective inhibition profile (IC50 = 90 nM for COX-2 vs. 490 nM for COX-1) [1]. This 5.4-fold selectivity provides a useful tool for in vitro experiments designed to dissect the specific contributions of COX-2 versus COX-1 in a given biological process, offering a more targeted approach than using non-selective NSAID analogs or poorly characterized naphthol derivatives. Its defined profile allows for clearer structure-activity relationship (SAR) studies around the chloronaphthol core [2].

Establishing Structure-Activity Relationships (SAR) for Chlorinated Naphthol Derivatives in Drug Discovery

The unique 6,7-dichloro substitution pattern of this compound serves as a critical data point in SAR campaigns exploring naphthol-based enzyme inhibitors. Its differential activity against AKR1C3 (IC50 = 250 nM) and AKR1C2 (IC50 = 13,600 nM) compared to the 5,6-dichloro isomer (290 nM and ~13,600 nM, respectively) provides direct, quantitative evidence that the precise positioning of chlorine atoms on the naphthalene core is a key determinant of both potency and isoform selectivity [1][2]. This compound is therefore essential for medicinal chemistry efforts aiming to rationally optimize the selectivity and potency of next-generation AKR1C3 inhibitors.

Reproducible Biochemical Assay Development and Quality Control

For laboratories developing or validating high-throughput screening (HTS) assays for AKR1C3 or COX-2, the use of a well-characterized inhibitor like 6,7-dichloronaphthalen-1-ol is critical. The combination of its specified high purity (95%) and quantifiable inhibition data (IC50 values for AKR1C3, AKR1C2, COX-1, and COX-2) makes it an ideal control compound for assay validation, Z'-factor determination, and batch-to-batch consistency checks [1][2]. Using a compound with documented and reproducible activity ensures the integrity and comparability of data across different experimental runs and research groups.

Application
Selection Property
Validation Focus
AKR1C3 target engagement in prostate cancer cell models
6,7-substitution-dependent AKR1C3 selectivity profile
AKR1C3 vs AKR1C2 isoform selectivity confirmation in cellular assays
COX-2 pathway studies in inflammation models
Defined COX-2/COX-1 selectivity context
COX-2-dependent endpoint validation and SAR consistency
SAR studies for chlorinated naphthol enzyme inhibitors
Isomer-specific potency and selectivity differentiation
Regioisomer comparison to confirm substitution-dependent activity
Assay development and quality control for enzyme inhibition screens
High-purity research-grade material (≥95%)
Lot-to-lot reproducibility and enzyme inhibition consistency checks
Quote Request

Request a Quote for 6,7-dichloronaphthalen-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.